
4-Benzylphenyl glycidyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylphenyl glycidyl ether is an organic compound that belongs to the class of glycidyl ethers. It is characterized by the presence of a benzyl group attached to the phenyl ring, which is further connected to a glycidyl ether moiety. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, polymers, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 4-Benzylphenyl glycidyl ether is through the Williamson Ether Synthesis. This involves the reaction of a phenoxide ion with an epoxide. The phenoxide ion is typically generated by deprotonating 4-benzylphenol with a strong base such as sodium hydride (NaH) or potassium hydride (KH). The resulting phenoxide ion then undergoes nucleophilic substitution with an epoxide, such as epichlorohydrin, to form the glycidyl ether .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Benzylphenyl glycidyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the glycidyl ether to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the glycidyl ether moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl ether under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include benzyl alcohols, benzaldehydes, and various substituted ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Benzylphenyl glycidyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for epoxide hydrolases.
Mechanism of Action
The mechanism of action of 4-Benzylphenyl glycidyl ether primarily involves its reactivity as an epoxide. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
Benzyl glycidyl ether: Similar in structure but lacks the additional phenyl ring.
Phenyl glycidyl ether: Contains a phenyl ring but lacks the benzyl group.
Allyl glycidyl ether: Contains an allyl group instead of a benzyl group.
Uniqueness
4-Benzylphenyl glycidyl ether is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical properties and reactivity. This dual aromatic structure enhances its stability and makes it a valuable intermediate in the synthesis of complex organic molecules and polymers .
Properties
CAS No. |
5296-38-8 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-[(4-benzylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C16H16O2/c1-2-4-13(5-3-1)10-14-6-8-15(9-7-14)17-11-16-12-18-16/h1-9,16H,10-12H2 |
InChI Key |
DBKAISGEIQPDSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


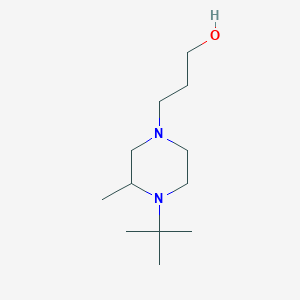
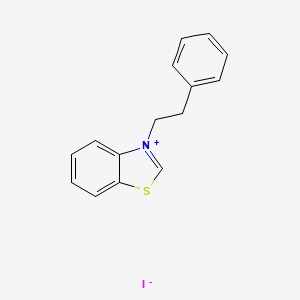
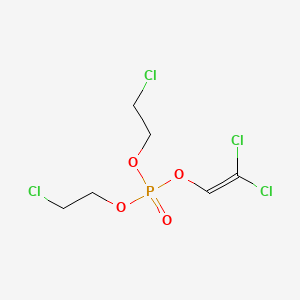
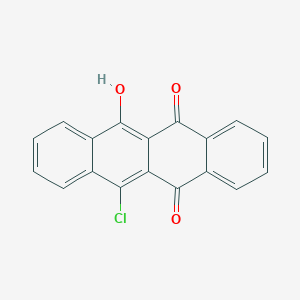

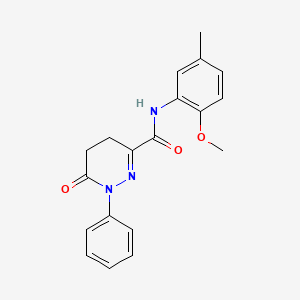
![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)

![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)
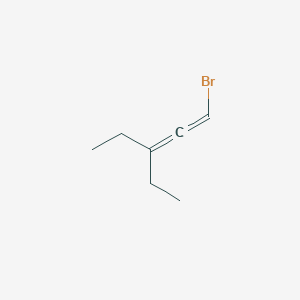



![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)
